1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
説明
特性
IUPAC Name |
1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c1-16-5-9-18(10-6-16)14-25-23(29)21-22(19-4-3-13-24-15-19)28(27-26-21)20-11-7-17(2)8-12-20/h3-13,15H,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUVXYXXMKJQHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has gained attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O |
| Molecular Weight | 398.45 g/mol |
| LogP | 3.0986 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 67.314 Ų |
Triazoles are known for their ability to inhibit various enzymes and biological pathways. The specific mechanisms of action for this compound may involve:
- Inhibition of Enzyme Activity : Triazoles can act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
- Interaction with DNA/RNA : Some triazole derivatives have been shown to intercalate into DNA or RNA, disrupting replication and transcription processes.
Antimicrobial Activity
Research indicates that triazole compounds exhibit significant antimicrobial properties. A study highlighted that derivatives similar to the target compound showed activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The effectiveness was measured using Minimum Inhibitory Concentrations (MICs), with some derivatives achieving MIC values as low as 5 µg/mL against resistant strains .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, a related compound showed an IC50 value of 13.004 µg/mL against HepG2 liver cancer cells, indicating promising anti-proliferative activity . The structure-activity relationship (SAR) suggests that modifications on the phenyl rings significantly influence potency.
Study 1: Antitubercular Activity
In a study focused on developing new antitubercular agents, similar triazole compounds were synthesized and evaluated against Mycobacterium tuberculosis. Several derivatives exhibited IC50 values ranging from 1.35 to 2.18 µM, demonstrating significant potential as anti-TB agents .
Study 2: Cytotoxicity Assessment
A cytotoxicity study on human embryonic kidney cells (HEK-293) indicated that many triazole derivatives were non-toxic at concentrations effective against cancer cells. This suggests a favorable therapeutic index for further development .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues of Triazole-Carboxamides
The following table summarizes key structural analogues and their differences:
Key Differences in Physicochemical Properties
- Lipophilicity : The target compound’s pyridinyl and dual methylphenyl groups increase logP compared to L806-0004 (methyl substituent at position 5) and the ester-containing analogue in .
- Conformational Flexibility : X-ray data () show that pyridin-3-yl substituents induce significant dihedral angles (~74°) between the triazole and aromatic rings, reducing planarity compared to phenyl-substituted analogues (~50–65°) .
Research Findings and Data Tables
Table 1: Crystallographic Comparison of Triazole Derivatives
Notes: Larger substituents (e.g., pyridinyl) increase steric hindrance, leading to greater dihedral angles and reduced coplanarity .
Q & A
Basic: What are the standard synthetic routes for this triazole-carboxamide derivative, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Precursor preparation : Reacting 4-methylphenyl azide with a propargylamide intermediate containing the pyridinyl and benzyl substituents.
- Cycloaddition : Using Cu(I) iodide (0.1–0.5 eq) in DMSO or acetonitrile at 60–80°C for 12–24 hours. Yield optimization requires inert atmospheres (N₂/Ar) and stoichiometric control of reagents .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Advanced: How can researchers resolve discrepancies in NMR or mass spectrometry data during structural characterization?
Answer:
Contradictions in spectral data (e.g., unexpected splitting in ¹H-NMR or parent ion fragmentation in MS) require:
- Differential analysis : Compare experimental data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
- 2D-NMR techniques : Use HSQC and HMBC to confirm connectivity, especially for overlapping signals in aromatic regions .
- High-resolution MS (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 435.1921 for C₂₄H₂₃N₅O) to rule out isobaric impurities .
Basic: What in vitro assays are suitable for initial evaluation of biological activity?
Answer:
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with cisplatin as a positive control.
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases via fluorescence-based assays .
- Cytotoxicity controls : Include non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
Advanced: How does the substitution pattern on the triazole ring influence pharmacokinetic properties?
Answer:
- Lipophilicity : Methyl groups on phenyl rings (logP ~3.2) enhance membrane permeability but may reduce solubility. Use shake-flask assays to measure logD₇.₄ .
- Metabolic stability : Pyridinyl groups increase susceptibility to CYP3A4 oxidation. Assess via liver microsomal assays with NADPH cofactors .
- SAR studies : Replace 4-methylphenyl with halogenated analogs (e.g., 4-Cl) to modulate target affinity and metabolic half-life .
Basic: What spectroscopic techniques confirm the compound’s solid-state structure?
Answer:
- Single-crystal XRD : Resolves bond lengths/angles (e.g., triazole N–N distances: 1.31–1.34 Å) and confirms stereochemistry .
- FT-IR : Key peaks include C=O stretch (~1680 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹) .
- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition >200°C) for storage guidelines .
Advanced: How can computational methods predict binding modes with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds with pyridinyl N and triazole NH .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .
- QSAR models : Corrogate substituent electronegativity with IC₅₀ values to guide lead optimization .
Basic: What are common pitfalls in scaling up synthesis, and how are they addressed?
Answer:
- Exothermic reactions : Control temperature during azide formation (use ice baths and dropwise reagent addition) .
- Byproduct formation : Optimize Cu catalyst loading (0.2 eq) to minimize triazole regioisomers. Monitor via TLC .
- Solvent recovery : Replace DMSO with recyclable solvents (e.g., PEG-400) for greener synthesis .
Advanced: How can researchers reconcile conflicting reports on neuroprotective vs. cytotoxic effects?
Answer:
- Dose-response studies : Test concentrations from 1 nM–100 µM to identify therapeutic windows.
- Mechanistic studies : Use RNA-seq to differentiate pro-apoptotic (e.g., caspase-3 activation) vs. neurotrophic (BDNF upregulation) pathways .
- Species-specific assays : Compare rodent primary neurons vs. human cell lines to validate translational relevance .
Basic: What analytical methods quantify the compound in biological matrices?
Answer:
- HPLC-UV : C18 column, 30:70 acetonitrile/water (0.1% TFA), retention time ~8.2 min .
- LC-MS/MS : MRM transition m/z 435→317 (LOQ: 10 ng/mL) for plasma pharmacokinetics .
- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) minimizes matrix effects .
Advanced: What strategies improve aqueous solubility without compromising bioactivity?
Answer:
- Prodrug design : Introduce phosphate esters at the carboxamide group, cleaved in vivo by phosphatases .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release .
- Co-crystallization : Use succinic acid or L-proline as co-formers to enhance solubility by 5–10× .
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